molecular formula C14H14O4 B1615592 1,2-Bis(4-hydroxyphenoxy)ethane CAS No. 24209-90-3

1,2-Bis(4-hydroxyphenoxy)ethane

Cat. No. B1615592
CAS RN: 24209-90-3
M. Wt: 246.26 g/mol
InChI Key: CLMNUWIUDGZFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(4-hydroxyphenoxy)ethane is a chemical compound that belongs to the 1,2-(bis-phenoxy)ethane family of molecules . This family of molecules can have a number of possible conformations in the crystalline state due to the flexible nature of the ethane spacer group .


Synthesis Analysis

The synthesis of bis-phenoxy ethane derivatives has been reported in the literature . The X-ray crystal structure for tetramethyl 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetracetate, a derivative of bis-phenoxy ethane, has been studied . The molecule adopted two distinct geometric conformations with dihedral angles gauche and staggered (79° and 180°) in the same unit cell .


Molecular Structure Analysis

The molecular geometry of 1,2-Bis(4-hydroxyphenoxy)ethane is defined by the dihedral angle (O-C-C-O) between the two aromatic residues . This angle can be categorized as eclipsed (O-C-C-O dihedral angle approaching 0°), staggered (O-C-C-O dihedral angle close to 180°), and gauche (angles deviating from 0° and 180°) . These conformers are possible because of the flexible nature of the ethylene glycol bridge between the two aromatic moieties .

Scientific Research Applications

  • Bioremediation of Environmental Pollutants : Laccase from Fusarium incarnatum UC-14 can be used in bioremediation of Bisphenol A (BPA), a chemical related to 1,2-Bis(4-hydroxyphenoxy)ethane, using a reverse micelles system. This approach is beneficial for degrading hydrophobic phenolic environmental pollutants like BPA (Chhaya & Gupte, 2013).

  • Thermal Decomposition in Flame Retardants : 1,2-Bis(2,4,6-tribromophenoxy)ethane, a brominated flame retardant structurally related to 1,2-Bis(4-hydroxyphenoxy)ethane, undergoes thermal decomposition, which can be crucial in understanding its environmental impact and fire retardancy properties (Altarawneh & Dlugogorski, 2014).

  • Detection of Ions : A synthesized derivative of 1,2-Bis(4-hydroxyphenoxy)ethane can be used as an optical sensor for detecting Fe3+ and CN− ions in various solutions. The compound shows high sensitivity and selectivity towards these ions, making it a potential tool in environmental and analytical chemistry (Afshani et al., 2016).

  • Molecular Design for Selective Extraction : Derivatives of 1,2-Bis(4-hydroxyphenoxy)ethane, such as acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks, are synthesized for selective Pb(II) extraction. These compounds demonstrate high selectivity in extracting lead ions over other metal ions, which can be significant in environmental cleanup and analytical applications (Hayashita et al., 1999).

  • Study of Molecular Structures : The crystal structure of 1,2-bis(2-aminophenoxy)ethane, a derivative of 1,2-Bis(4-hydroxyphenoxy)ethane, shows interesting intermolecular interactions and hydrogen bonding, which can be relevant in material science and crystallography studies (Rademeyer et al., 2005).

  • Synthesis of Metal Complexes : Spectroscopic studies have been conducted on Co(II), Cu(II), and Ni(II) complexes with 1,2-Bis(m-aminophenoxy)ethane, indicating potential applications in coordination chemistry and material science (Temel et al., 2007).

Safety and Hazards

The safety data sheet for 1,2-Bis(4-hydroxyphenoxy)ethane suggests that personal protective equipment/face protection should be worn when handling this chemical . It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and dust formation should be prevented .

properties

IUPAC Name

4-[2-(4-hydroxyphenoxy)ethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMNUWIUDGZFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCOC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289606
Record name 1,2-bis(4-hydroxyphenoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-hydroxyphenoxy)ethane

CAS RN

24209-90-3
Record name NSC62372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-bis(4-hydroxyphenoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(4-hydroxyphenoxy)ethane
Reactant of Route 2
Reactant of Route 2
1,2-Bis(4-hydroxyphenoxy)ethane
Reactant of Route 3
Reactant of Route 3
1,2-Bis(4-hydroxyphenoxy)ethane
Reactant of Route 4
Reactant of Route 4
1,2-Bis(4-hydroxyphenoxy)ethane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,2-Bis(4-hydroxyphenoxy)ethane
Reactant of Route 6
Reactant of Route 6
1,2-Bis(4-hydroxyphenoxy)ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.